Spiro[4.4]nonan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[4.4]nonan-1-amine is a chemical compound with the IUPAC name spiro [4.4]non-1-ylamine . It has a molecular weight of 139.24 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of spiro[4.4]nonan-1-amine involves a copper-catalyzed radical cross-coupling reaction . A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities .Molecular Structure Analysis
The molecular structure of spiro[4.4]nonan-1-amine can be represented by the InChI code1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2
. The structure data file (SDF/MOL File) of (1R)-spiro[4.4]nonan-1-amine is available for download, which contains the information about the atoms, bonds, connectivity, and coordinates of the molecule . Physical And Chemical Properties Analysis
Spiro[4.4]nonan-1-amine has a molecular weight of 139.24 . It is a liquid at room temperature .科学的研究の応用
Chemical Properties
“Spiro[4.4]nonan-1-amine” is a type of spirocyclic compound . Spirocyclic compounds are known for their unique chemical properties, which make them valuable in various scientific research applications .
Antioxidant Activity
Spirocyclic derivatives, including “Spiro[4.4]nonan-1-amine”, have been studied for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Medicinal Chemistry
“Spiro[4.4]nonan-1-amine” and its derivatives have been synthesized and evaluated for their in vivo analgesic activities . This makes them potential candidates for the development of new analgesic drugs .
Biological Activities
Coumarin rings, which are important secondary metabolites of plants, have been extensively studied for their wide variety of biological activities . The recorded activities of coumarins and their derivatives are, among others, antitumor, anti-inflammatory .
Synthesis of Spirocyclic Quaternary Ammoniums
A series of proline derivated spirocyclic quaternary ammoniums were synthesized and evaluated via in vivo analgesic activities . This indicates the potential of “Spiro[4.4]nonan-1-amine” in the synthesis of new compounds with medicinal properties .
Cytotoxicity Studies
The cytotoxicity induced by oxidative stress was notably attenuated when the vascular smooth muscle cells were pretreated with the spiro-alkaloids . This suggests that “Spiro[4.4]nonan-1-amine” and its derivatives could have potential applications in the treatment of diseases related to oxidative stress .
Safety and Hazards
The safety information for spiro[4.4]nonan-1-amine includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用機序
Target of Action
The primary targets of Spiro[4Some studies suggest that it may interact with nicotinic acetylcholine receptors (nachr), particularly the α7 subtype .
Mode of Action
The exact mode of action of Spiro[4It is suggested that the compound may bind to nAChRs, potentially leading to changes in ion channel permeability and neuronal excitability . Further research is needed to elucidate the precise interactions between Spiro[4.4]nonan-1-amine and its targets.
Biochemical Pathways
The biochemical pathways affected by Spiro[4.4]nonan-1-amine are not clearly defined. Given its potential interaction with nAChRs, it may influence cholinergic signaling pathways. These pathways play crucial roles in various physiological processes, including neurotransmission, muscle contraction, and memory formation .
Pharmacokinetics
The pharmacokinetic properties of Spiro[4Its molecular weight is 139.24 , which suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of Spiro[4Some studies suggest that it may have analgesic effects, possibly due to its interaction with nAChRs
特性
IUPAC Name |
spiro[4.4]nonan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZGDISGPXXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4.4]nonan-1-amine | |
CAS RN |
20440-71-5 |
Source
|
Record name | spiro[4.4]nonan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。